molecular formula C12H5F19O3 B12077852 1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate

1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate

Cat. No.: B12077852
M. Wt: 558.13 g/mol
InChI Key: YNSCBJREROPCNN-UHFFFAOYSA-N
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Description

1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic carbonate characterized by a perfluorononyl chain and a trifluoroethyl carbonate group. This compound belongs to the class of perfluorinated alkyl ethers (PFAEs), which are widely studied for their unique physicochemical properties, including high thermal stability, chemical inertness, and low surface energy . The trifluoroethyl group enhances lipophilicity and resistance to metabolic degradation, making it relevant for applications in specialty materials, electronics, and pharmaceuticals .

Properties

Molecular Formula

C12H5F19O3

Molecular Weight

558.13 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2,2,2-trifluoroethyl carbonate

InChI

InChI=1S/C12H5F19O3/c13-3(14)7(20,21)9(24,25)11(28,29)12(30,31)10(26,27)8(22,23)5(15,16)1-33-4(32)34-2-6(17,18)19/h3H,1-2H2

InChI Key

YNSCBJREROPCNN-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of perfluorononyl alcohol with 2,2,2-trifluoroethyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions: 1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The carbonate ester group can be targeted by nucleophiles, leading to the formation of various substituted products.

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to yield perfluorononyl alcohol and 2,2,2-trifluoroethanol.

    Reduction: Although less common, reduction reactions can be performed using strong reducing agents to break down the carbonate ester.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.

    Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.

    Reduction: Lithium aluminum hydride or similar strong reducing agents in anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Substituted carbonates with various nucleophiles.

    Hydrolysis: Perfluorononyl alcohol and 2,2,2-trifluoroethanol.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a building block for more complex molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in the field of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymer coatings and surfactants, due to its exceptional chemical resistance.

Mechanism of Action

The mechanism by which 1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate exerts its effects is primarily through its interaction with molecular targets via its perfluorinated chains. These chains can interact with hydrophobic regions of proteins and cell membranes, potentially altering their function. The carbonate ester group can also undergo hydrolysis, releasing active alcohols that can participate in further biochemical reactions.

Comparison with Similar Compounds

1H,1H,9H-Perfluorononyl Methyl Carbonate (C11H6F16O3)

  • Molecular Weight : 490.14 g/mol .
  • Key Difference : Replacement of the trifluoroethyl group with a methyl group reduces fluorine content, decreasing polarity and thermal stability.
  • Applications : Primarily used in low-refractive-index coatings due to its simpler structure and lower cost .

1H,1H,9H-Perfluorononyl Isopropyl Carbonate (C13H10F16O3)

  • Molecular Weight : 518 g/mol .
  • Boiling Point : 262.4°C (vs. ~260–270°C estimated for the trifluoroethyl variant).
  • Density : 1.5 g/cm³ .

1H,1H,9H-Perfluorononyl 2,2,3,3-Tetrafluoropropyl Carbonate

  • Molecular Weight : ~520–530 g/mol (estimated) .
  • Key Difference : Additional fluorine atoms on the propyl chain enhance hydrophobicity and chemical resistance but may compromise solubility in polar solvents .

Physicochemical Properties

Table 1: Comparative Properties of Fluorinated Carbonates

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Polarizability (10⁻²⁴ cm³)
Trifluoroethyl Carbonate (Target) ~500–510 (estimated) ~260–270 ~1.6 (estimated) ~27.0 (similar to isopropyl)
Methyl Carbonate 490.14 Not reported Not reported Not reported
Isopropyl Carbonate 518 262.4 1.5 27.0
Tetrafluoropropyl Carbonate ~520–530 Not reported ~1.6 Not reported

Key Trends :

  • Increasing fluorine content correlates with higher density and thermal stability.
  • The trifluoroethyl group balances reactivity and steric bulk, making it versatile for synthetic modifications .

Comparison with Analogues :

  • Methyl and isopropyl carbonates require milder conditions due to lower fluorine content, whereas tetrafluoropropyl derivatives demand stringent temperature control to avoid side reactions .

Electrolytes for Lithium-Ion Batteries

  • Target Compound: Potential use as a high-voltage electrolyte additive due to its oxidative stability (similar to bis(2,2,2-trifluoroethyl) carbonate, which shows 89.8% capacity retention at 25°C) .
  • Methyl Carbonate : Less effective in battery applications due to lower thermal resilience .

Low-Refractive-Index Polymers

  • The trifluoroethyl group (refractive index ~1.38–1.40) outperforms methyl groups (~1.41) in optical clarity but underperforms heptadecafluorodecyl methacrylate (~1.35) .

Biological Activity

1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate is a specialized organofluorine compound characterized by its unique chemical structure, which includes a perfluorinated nonyl group and a carbonate ester functional group. This compound has garnered attention due to its potential applications in various fields, including materials science, pharmaceuticals, and industrial chemistry. Its molecular formula is C12H5F19O3C_{12}H_5F_{19}O_3 with a molecular weight of approximately 558.14 g/mol .

The compound exhibits high thermal stability and low surface tension, making it suitable for diverse applications. Its unique structure allows it to undergo various chemical reactions, such as nucleophilic substitution and hydrolysis. These properties are critical for its functionality in biological systems and industrial applications .

The biological activity of 1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate is primarily attributed to its interaction with hydrophobic regions of proteins and cell membranes due to its perfluorinated chains. The carbonate ester group can hydrolyze under specific conditions to release active alcohols that participate in biochemical reactions .

Key Mechanisms:

  • Hydrophobic Interactions : The perfluorinated chains interact with lipid membranes, potentially altering membrane fluidity and protein function.
  • Hydrolysis : The release of perfluorononyl alcohol and trifluoroethanol can influence cellular processes and signaling pathways.

Biological Applications

Research indicates that this compound holds promise in several biological contexts:

  • Drug Delivery Systems : Its stability and biocompatibility make it a candidate for developing advanced drug delivery systems that can enhance the efficacy of therapeutic agents.
  • Pharmaceutical Development : Investigated for potential use in anti-cancer and anti-inflammatory drugs due to its unique chemical properties .

Comparative Analysis

To better understand the uniqueness of 1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate in relation to similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaUnique Features
1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate C12H5F19O3C_{12}H_5F_{19}O_3High thermal stability; potential drug delivery use
Bis(2,2,2-trifluoroethyl) carbonateC6H8F6O3C_6H_8F_6O_3Used as an electrolyte additive in batteries
Perfluorodecyl 2-(trifluoroethyl) carbonateC13H7F19O3C_{13}H_7F_{19}O_3Exhibits low surface tension properties
Perfluorooctyl trifluoroacetateC11H7F13O2C_{11}H_7F_{13}O_2Known for surfactant properties in formulations

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